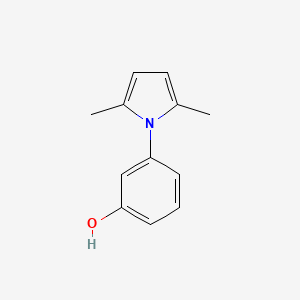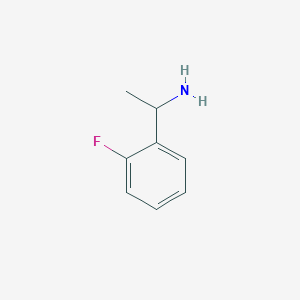
1-(2-Fluorophenyl)ethylamine
描述
1-(2-Fluorophenyl)ethylamine is an organic compound with the molecular formula C8H10FN It is a chiral molecule, meaning it has a non-superimposable mirror image, and exists in two enantiomeric forms: (S)-1-(2-Fluorophenyl)ethylamine and ®-1-(2-Fluorophenyl)ethylamine
作用机制
Target of Action
The primary target of 1-(2-Fluorophenyl)ethylamine is the enzyme ω-transaminase . This enzyme plays a crucial role in the synthesis of chiral amines, which are important building blocks in pharmaceutical synthesis .
Mode of Action
This compound interacts with its target, ω-transaminase, through a process known as biocatalysis . In a study, a novel ω-transaminase (PfTA) was isolated from Pseudogulbenkiania ferrooxidans and was subjected to semi-rational design to obtain a variant with enhanced enzyme activity . This variant, Y168R/R416Q, exhibited the ability to catalyze the synthesis of (S)-1-(2-fluorophenyl)ethylamine from 2-fluorophenone .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the conversion of 2-fluorophenone to (S)-1-(2-fluorophenyl)ethylamine, catalyzed by the ω-transaminase enzyme . This process is part of the broader class of reactions involving the transfer of an amino group from one molecule to another, facilitated by transaminases.
Pharmacokinetics
The enzymatic activity of the y168r/r416q variant of ω-transaminase was found to be significantly enhanced compared to the wild type . This suggests that the compound may have good bioavailability due to efficient catalysis.
Result of Action
The result of the action of this compound is the production of (S)-1-(2-fluorophenyl)ethylamine from 2-fluorophenone . The reaction achieved a yield of 83.58% and an enantioselectivity exceeding 99% after a 10-hour reaction . This indicates that the compound is effective in its action.
Action Environment
The action of this compound is influenced by the environment in which the reaction takes place. The study mentioned earlier used molecular docking and structural simulation analysis to reveal that the primary factor contributing to the improved catalytic efficiency is the expansion of the enzyme’s active pocket and the alleviation of steric hindrance . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the spatial configuration of the enzyme’s active site and the presence of other molecules that could cause steric hindrance.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)ethylamine can be synthesized through several methods. One common approach involves the stereoselective alkylation of 2-fluorophenylethylamine. This process typically requires the use of a chiral auxiliary or catalyst to ensure the desired enantiomer is produced. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of ω-transaminases, which are enzymes that catalyze the transfer of an amino group from a donor to an acceptor molecule. This method is considered environmentally friendly and efficient, as it can produce high yields of the desired enantiomer with excellent enantioselectivity .
化学反应分析
Types of Reactions: 1-(2-Fluorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding imine or nitrile, depending on the reaction conditions and reagents used.
Reduction: Reduction of this compound can yield the corresponding amine or alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Primary amines or alcohols.
Substitution: Various substituted phenylethylamines.
科学研究应用
1-(2-Fluorophenyl)ethylamine has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antidepressant.
相似化合物的比较
1-(2-Fluorophenyl)ethylamine can be compared with other similar compounds, such as:
- 1-(2-Chlorophenyl)ethylamine
- 1-(4-Fluorophenyl)ethylamine
- 2-Fluorophenethylamine
- α-Methylbenzylamine
Uniqueness: this compound is unique due to the presence of the fluorine atom at the ortho position of the phenyl ring. This structural feature imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with molecular targets .
属性
IUPAC Name |
1-(2-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWHJJUFVGEXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382043 | |
| Record name | 1-(2-Fluorophenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74788-44-6 | |
| Record name | 1-(2-Fluorophenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-1-(2-Fluorophenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in developing efficient synthetic routes for 1-(2-Fluorophenyl)ethylamine?
A1: this compound is a valuable chiral building block in pharmaceutical synthesis. [] This means it serves as a starting point for creating more complex molecules with potential therapeutic applications. Efficient and enantioselective synthesis of this compound is crucial for developing new drugs.
Q2: What novel approach has been explored for the synthesis of (S)-1-(2-fluorophenyl)ethylamine?
A2: Researchers have successfully utilized a genetically engineered ω-transaminase enzyme for the biocatalytic synthesis of (S)-1-(2-fluorophenyl)ethylamine. [] This enzyme, derived from Pseudogulbenkiania ferrooxidans, catalyzes the transfer of an amino group, offering a greener and potentially more efficient alternative to traditional chemical synthesis methods.
Q3: How does the introduced mutation in the ω-transaminase (Y168R/R416Q variant) improve its catalytic activity for (S)-1-(2-fluorophenyl)ethylamine synthesis?
A3: Molecular docking and structural simulation analyses suggest that the Y168R/R416Q mutation expands the enzyme's active site. [] This expansion reduces steric hindrance, allowing for better accommodation of the substrate, 2-fluorophenone, and leading to a significant increase in both enzyme activity and catalytic efficiency.
Q4: How has gas chromatography been used to study this compound?
A4: Gas chromatography, specifically using a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase, has proven effective in separating the enantiomers (mirror image forms) of this compound after its derivatization with trifluoroacetyl. [] This method enables researchers to analyze the purity of synthesized this compound and study the influence of factors like temperature on the separation efficiency.
Q5: What is the significance of achieving baseline resolution for the trifluoroacetyl-derivatized this compound in gas chromatography?
A5: Baseline resolution, as observed in the gas chromatography analysis, indicates a complete separation of the enantiomers of trifluoroacetyl-derivatized this compound. [] This complete separation is essential for obtaining enantiomerically pure compounds, which is crucial in pharmaceutical applications where different enantiomers can exhibit different biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


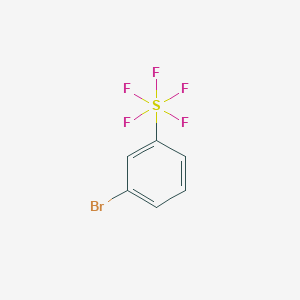

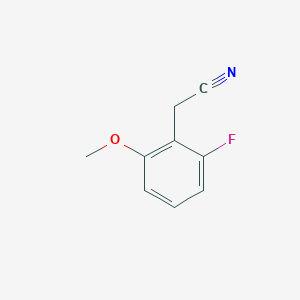
![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)

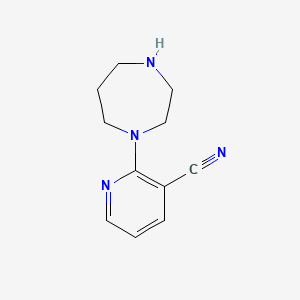






![[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol](/img/structure/B1333684.png)
